molecular formula C16H19NO3S B5729903 N-(2-methoxybenzyl)-3,4-dimethylbenzenesulfonamide

N-(2-methoxybenzyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B5729903
M. Wt: 305.4 g/mol
InChI Key: PYJPOZCPHFDITD-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3,4-dimethylbenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring substituted with a 2-methoxybenzyl group and two methyl groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-methoxybenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxybenzyl)-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinamides.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemistry: N-(2-methoxybenzyl)-3,4-dimethylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis, making them valuable in the development of antibiotics .

Industry: The compound is used in the production of dyes and pigments. Its sulfonamide group enhances the solubility and stability of the dyes, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3,4-dimethylbenzenesulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . The molecular target is the dihydropteroate synthase enzyme, and the pathway involved is the folic acid synthesis pathway.

Comparison with Similar Compounds

  • N-(2-methoxybenzyl)benzenesulfonamide
  • 3,4-dimethylbenzenesulfonamide
  • N-(2-methoxybenzyl)-4-methylbenzenesulfonamide

Comparison: N-(2-methoxybenzyl)-3,4-dimethylbenzenesulfonamide is unique due to the presence of both the 2-methoxybenzyl group and the two methyl groups at the 3 and 4 positions. This unique substitution pattern enhances its chemical stability and reactivity compared to other similar compounds. The presence of the 2-methoxybenzyl group increases its lipophilicity, which can affect its biological activity and solubility .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-12-8-9-15(10-13(12)2)21(18,19)17-11-14-6-4-5-7-16(14)20-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJPOZCPHFDITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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